

in vitro characterization of (Rac)-Baxdrostat isomers

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Compound of Interest		
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An In-Depth Technical Guide to the In Vitro Characterization of (Rac)-Baxdrostat Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Baxdrostat (formerly RO6836191 or CIN-107) is a potent, non-steroidal, and highly selective inhibitor of aldosterone synthase (CYP11B2), a critical enzyme in the renin-angiotensin-aldosterone system. By selectively blocking the final step in aldosterone synthesis, Baxdrostat represents a promising therapeutic agent for managing conditions exacerbated by aldosterone excess, such as resistant hypertension and chronic kidney disease.[1][2][3] Baxdrostat is a chiral molecule, and while the (R)-enantiomer has been identified as the clinically developed active compound, a comprehensive, direct comparison of the in vitro pharmacological profiles of its individual isomers is not extensively detailed in publicly available literature.[4] This guide synthesizes the known in vitro characteristics of Baxdrostat, provides detailed experimental protocols for its characterization, and illustrates key pathways and workflows relevant to its development.

Introduction: Aldosterone Synthesis and the Rationale for Selective Inhibition

Aldosterone is a mineralocorticoid hormone synthesized in the adrenal cortex that plays a crucial role in regulating blood pressure by modulating salt and water homeostasis.[4][5] Its



synthesis from 11-deoxycorticosterone is catalyzed by the mitochondrial cytochrome P450 enzyme, aldosterone synthase, which is encoded by the CYP11B2 gene.[5][6] A significant challenge in targeting CYP11B2 is its high sequence homology (93%) with 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis.[7][8] Non-selective inhibition can lead to adrenal insufficiency, a serious side effect.[9]

Baxdrostat was engineered for high selectivity for CYP11B2 over CYP11B1, thereby reducing aldosterone production without significantly impacting cortisol levels.[6][8][10] Understanding the in vitro properties of its stereoisomers is critical for optimizing drug development, as enantiomers can exhibit vastly different pharmacological and pharmacokinetic profiles.

In Vitro Pharmacological Profile of Baxdrostat

Preclinical studies have established Baxdrostat as a potent and competitive inhibitor of human aldosterone synthase.[7] The high selectivity is a key feature, minimizing the risk of off-target effects on cortisol production.

Quantitative Inhibition Data

The following table summarizes the key quantitative data from in vitro studies. The data for RO6836191 is presumed to be for the active (R)-enantiomer, which was advanced into clinical trials.



Parameter	Target Enzyme	Value	Species	Assay System	Reference
Ki	Human CYP11B2	13 nM	Human	Recombinant enzyme in leiomyoblasto ma cells	[7]
Selectivity Ratio	CYP11B2 vs. CYP11B1	>100-fold	Human	Recombinant enzyme in leiomyoblasto ma cells	[7][11]
IC50	Aldosterone Production	0.063 μM (63 nM)	Human	Primary cells from Aldosterone- Producing Adenoma	[12]
IC50	Cortisol Production	>10 μM (weaker than osilodrostat)	Human	Primary cells from Cortisol- Producing Tumors	[12]

Key Experimental Methodologies

The characterization of Baxdrostat isomers relies on robust in vitro assays that measure the inhibition of CYP11B2 and CYP11B1. The following is a representative protocol synthesized from established methodologies for testing aldosterone synthase inhibitors.[9][13]

Protocol: In Vitro Inhibition of Human CYP11B2 and CYP11B1

Objective: To determine the potency (IC50) and selectivity of (R)- and (S)-Baxdrostat against recombinant human aldosterone synthase (CYP11B2) and 11β -hydroxylase (CYP11B1).

1. Materials and Reagents:



- Enzyme Source: Stably transfected mammalian cells (e.g., human renal leiomyoblastoma or V79MZ cells) expressing recombinant human CYP11B2 or CYP11B1, along with the necessary electron transfer partners, human adrenodoxin and adrenodoxin reductase.[5][7]
 [13] Cell homogenates are prepared from these cells.
- Test Compounds: (R)-Baxdrostat and (S)-Baxdrostat, dissolved in DMSO to create stock solutions.
- Substrates: 11-deoxycorticosterone (for CYP11B2 assay) and 11-deoxycortisol (for CYP11B1 assay).
- Cofactor: NADPH.
- Assay Buffer: Potassium phosphate buffer with appropriate pH (e.g., 7.4).
- Quenching Solution: Acetonitrile or methanol containing an internal standard for mass spectrometry.
- 2. Assay Procedure:
- Prepare serial dilutions of the Baxdrostat isomers in DMSO, followed by a further dilution in the assay buffer.
- In a 96-well plate, add the enzyme homogenate (for either CYP11B2 or CYP11B1).
- Add the diluted test compounds to the wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
- Pre-incubate the plate at 37°C for approximately 10 minutes.
- Initiate the enzymatic reaction by adding a mixture of the substrate (11-deoxycorticosterone
 for CYP11B2 or 11-deoxycortisol for CYP11B1) and NADPH. The final substrate
 concentration should be at or near its Michaelis-Menten constant (Km) for the respective
 enzyme.
- Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

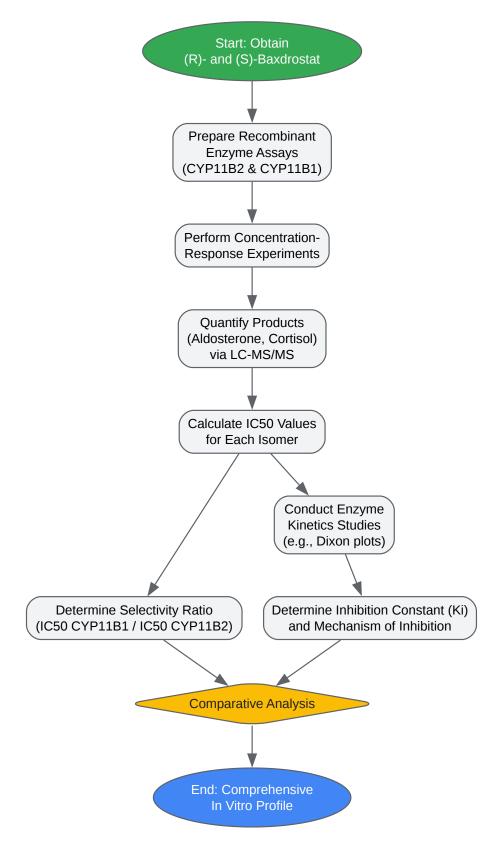


- Terminate the reaction by adding the cold quenching solution.
- 3. Detection and Data Analysis:
- Centrifuge the plate to pellet the precipitated protein.
- Transfer the supernatant to a new plate for analysis.
- Quantify the product (aldosterone for the CYP11B2 assay, cortisol for the CYP11B1 assay)
 using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
- Calculate the percent inhibition for each compound concentration relative to the positive control.
- Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
- The selectivity index is calculated by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.

Signaling Pathway and Mechanism of Action

Baxdrostat exerts its effect by competitively inhibiting CYP11B2, the enzyme responsible for the final three steps in converting 11-deoxycorticosterone into aldosterone. The diagram below illustrates this critical position in the steroidogenesis pathway and the high selectivity of Baxdrostat, which spares the parallel cortisol synthesis pathway.





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